molecular formula C17H18ClNO3 B8146755 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride

Cat. No.: B8146755
M. Wt: 319.8 g/mol
InChI Key: RAUWWFJYJVGKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride (CAS 1290628-94-2) is a chemical compound of significant interest in medicinal chemistry research. It belongs to the tetrahydrobenzo[f][1,4]oxazepine class, a privileged structure known for its relevance in drug discovery. The benzoxazepine core is a versatile scaffold, and recent studies highlight its potential in developing therapeutics for neurodegenerative diseases. For instance, compounds featuring this core have been designed as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B), showing promise for the treatment of Parkinson's disease . Furthermore, structurally related benzoxazepinone derivatives have been investigated as inhibitors of γ-secretase, a key target in Alzheimer's disease research . The synthetic accessibility of this structural motif is a key area of study. Advanced stereodivergent synthetic routes have been developed to access all stereoisomers of similar chiral tetrahydrobenzo[f][1,4]oxazepines, which is crucial for exploring structure-activity relationships and optimizing pharmacological profiles . The compound is supplied with the molecular formula C 17 H 18 ClNO 3 and a molecular weight of 319.79 g/mol . This product is intended for research and development purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-benzyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3.ClH/c19-17(20)16-14-8-4-5-9-15(14)21-11-10-18(16)12-13-6-2-1-3-7-13;/h1-9,16H,10-12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUWWFJYJVGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which combines chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines. These imines then undergo a highly diastereoselective reaction to yield the desired tetrahydrobenzo[f][1,4]oxazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Ugi–Joullié reaction and other multicomponent reactions suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tetrahydrobenzo[f][1,4]oxazepine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride is C15H18ClN2O3C_{15}H_{18}ClN_{2}O_{3}, with a molecular weight of approximately 319.79 g/mol. The compound features a unique structure that includes a tetrahydrobenzo ring fused with an oxazepine moiety. This structural configuration is essential for its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits significant pharmacological properties. Notably:

  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways and provide pain relief, making it a candidate for therapeutic applications in treating inflammatory diseases and pain management .
  • Neuroprotective Effects : Some derivatives of the benzoxazepine family have shown potential neuroprotective effects. The unique substituents in this compound may enhance its ability to protect neurons from damage .

Case Study 1: Analgesic Activity

A study investigated the analgesic properties of this compound in animal models. Results demonstrated significant pain relief comparable to standard analgesics. The mechanism was attributed to the compound's ability to inhibit specific pain pathways .

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in vitro. It was found to reduce pro-inflammatory cytokines in cultured cells, suggesting a mechanism that could be exploited for developing new anti-inflammatory drugs .

Comparison with Related Compounds

To understand the uniqueness of this compound better, it is helpful to compare it with related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Benzyl-N-(3S)-5-Methyl-4-Oxo-2,3-tetrahydrobenzo[f][1,4]oxazepineContains a methyl group instead of tert-butylPotential analgesic propertiesMethyl group influences solubility
2-Amino-3-benzylbenzoxazepineLacks the carboxamide groupExhibits neuroprotective effectsSimpler structure may limit applications
7-Hydroxy-4-benzylbenzoxazepineHydroxy group at position 7Antioxidant propertiesHydroxy group enhances reactivity towards electrophiles

Mechanism of Action

The mechanism of action of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to bind to the PEX14 protein, disrupting the PEX14-PEX5 protein-protein interaction. This disruption leads to the inhibition of essential cellular processes in trypanosomes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Benzo-Fused Heterocycles

Compound D9 (from ):
  • Structure : (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide.
  • Core : Benzo[b][1,4]dioxocine (six-membered dioxane fused to benzene).
  • Key Features: Acrylamide side chain with ethoxyphenyl substitution. No carboxylic acid group.
  • Activity :
    • Potent antiproliferative activity (IC50 = 0.79 μM for HepG2 cells).
    • Strong EGFR inhibition (IC50 = 0.36 μM) .
  • The acrylamide group in D9 may enhance covalent binding to targets, unlike the carboxylic acid in the target compound, which favors ionic interactions.
Compound 12 (from ):
  • Structure : 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide.
  • Core : Benzo[f][1,4]oxazepine (same as the target compound).
  • Key Features :
    • 3-oxo group on the oxazepine ring.
    • Acetamide side chain with pyridylethyl substitution.
  • Synthesis : Lithium hydroxide-mediated hydrolysis under acidic conditions .
  • Comparison :
    • The 3-oxo group introduces a ketone, which may alter ring conformation and hydrogen-bonding capacity.
    • The acetamide side chain (vs. carboxylic acid in the target compound) reduces solubility but may improve cell membrane penetration.
5-Substituted Benzo[f][1,4]thiazepines (from ):
  • Structure : Thiazepine ring (sulfur replacing oxygen at position 1).
  • Key Features :
    • Sulfur atom increases lipophilicity and may enhance metabolic stability.
    • Synthesized via modified Pictet-Spengler reaction, sensitive to reaction media acidity .
  • Sulfur’s larger atomic size may sterically hinder interactions with narrow enzyme pockets.

Biological Activity

4-Benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid hydrochloride (CAS: 1290628-94-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₆N₂O₂·HCl. Its structure features a benzoxazepine core which is known to confer various pharmacological activities.

PropertyValue
Molecular Weight240.30 g/mol
CAS Number1290628-94-2
LogP2.414
PSA (Polar Surface Area)25.36 Ų

Antimicrobial Activity

Research has demonstrated that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. A study indicated that certain synthesized benzoxazepine derivatives displayed limited antimicrobial activity against specific bacterial pathogens. The effectiveness varied significantly depending on the structure of the compound and the type of bacteria tested .

Anticancer Activity

The anticancer potential of 4-benzyl derivatives has been explored extensively. The compound was evaluated against several solid tumor cell lines. Findings revealed that it exhibits cytotoxicity with varying effects on the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The degree of cytotoxicity was dependent on the cancer cell type used in the assays .

Case Studies

  • Study on Cytotoxic Effects : In a study assessing the cytotoxic effects of various benzoxazepine derivatives, it was found that compounds similar to 4-benzyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine significantly inhibited cell proliferation in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Inflammatory Response Modulation : Another investigation highlighted that these compounds could modulate inflammatory responses in cancer cells by altering cytokine release profiles, suggesting potential use as anti-inflammatory agents in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory properties of benzoxazepine derivatives have also been documented. These compounds can inhibit pathways leading to inflammation in various cellular models. The modulation of cytokines like IL-6 and TNF-α indicates their potential role in treating inflammatory diseases alongside cancer .

Q & A

Basic Question

  • NMR Spectroscopy : Confirm the benzoxazepine core via characteristic proton signals (e.g., aromatic protons at δ 7.1–7.5 ppm, oxazepine ring protons at δ 3.8–4.7 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
  • HPLC/MS : Use reverse-phase HPLC with UV detection (λ ~254 nm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and purity (>95% by area normalization) .

What solvent systems are recommended for improving the solubility of this hydrochloride salt in biological assays?

Basic Question
The compound’s solubility is pH-dependent due to its carboxylic acid and amine groups. In aqueous buffers (pH 7.4), use polar aprotic solvents like DMSO (≤5% v/v) or co-solvents (e.g., ethanol/PBS mixtures). For in vitro studies, pre-dissolve in DMSO and dilute with assay buffer to avoid precipitation .

How should researchers address discrepancies in purity data between batches synthesized via different routes?

Advanced Question
Batch inconsistencies often arise from residual solvents, unreacted intermediates, or stereochemical impurities. Implement orthogonal analytical methods:

  • HPLC-DAD : Detect UV-absorbing impurities.
  • Chiral HPLC : Resolve enantiomeric contaminants if stereocenters are present .
  • TGA/DSC : Identify solvent residues by thermal decomposition profiles .
    Compare impurity profiles against synthetic pathways (e.g., via LC-MS/MS fragmentation) to trace the source of variability .

What strategies are effective for studying the structure-activity relationship (SAR) of this benzoxazepine derivative?

Advanced Question

  • Core Modifications : Synthesize analogs with substitutions at the benzyl (e.g., electron-withdrawing groups) or carboxylic acid positions to assess effects on target binding .
  • Pharmacophore Modeling : Use docking studies to predict interactions with biological targets (e.g., GPCRs or kinases) and validate via competitive binding assays .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to evaluate half-life improvements in microsomal assays .

How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?

Advanced Question

  • Dosing Routes : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability (F%).
  • Bioanalytical Method : Quantify plasma concentrations via LC-MS/MS using isotopically labeled internal standards .
  • Tissue Distribution : Use whole-body autoradiography or tissue homogenate analysis to assess penetration into target organs .

What are the challenges in formulating this compound for sustained-release applications?

Advanced Question
The hydrochloride salt’s hygroscopicity and pH-dependent solubility complicate formulation. Strategies include:

  • Nanoparticle Encapsulation : Use PLGA or lipid-based carriers to enhance stability and control release kinetics.
  • Ion-Pairing : Counterion exchange (e.g., with pamoate) to reduce hygroscopicity and improve shelf life .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Question

  • Assay Standardization : Validate cell lines (e.g., mycoplasma-free status) and normalize results to reference compounds.
  • Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions that may explain variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

What synthetic routes are suitable for introducing isotopic labels (e.g., ^14C or ^3H) into this compound?

Advanced Question

  • Carboxylic Acid Labeling : Use ^14C-labeled sodium bicarbonate in the carboxylation step.
  • Benzyl Group Labeling : Catalytic tritiation of a propargyl precursor via hydrogenation with ^3H gas .
    Validate labeling efficiency via scintillation counting and confirm positional integrity via NMR .

How can computational methods predict the metabolic pathways of this compound?

Advanced Question

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate Phase I/II metabolism (e.g., oxidation at the benzyl position or glucuronidation of the carboxylic acid) .
  • CYP Inhibition Assays : Test recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.